2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 433318-52-6
VCID: VC0362377
InChI: InChI=1S/C12H13N3O3S/c1-18-8-4-2-3-7(5-8)14-10(16)6-9-11(17)15-12(13)19-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17)
SMILES: COC1=CC=CC(=C1)NC(=O)CC2C(=O)N=C(S2)N
Molecular Formula: C12H13N3O3S
Molecular Weight: 279.32g/mol

2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide

CAS No.: 433318-52-6

Main Products

VCID: VC0362377

Molecular Formula: C12H13N3O3S

Molecular Weight: 279.32g/mol

2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide - 433318-52-6

CAS No. 433318-52-6
Product Name 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide
Molecular Formula C12H13N3O3S
Molecular Weight 279.32g/mol
IUPAC Name 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3-methoxyphenyl)acetamide
Standard InChI InChI=1S/C12H13N3O3S/c1-18-8-4-2-3-7(5-8)14-10(16)6-9-11(17)15-12(13)19-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17)
Standard InChIKey UOAFXFFBVLYQIC-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)CC2C(=O)N=C(S2)N
Canonical SMILES COC1=CC=CC(=C1)NC(=O)CC2C(=O)N=C(S2)N
PubChem Compound 2919128
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator